Home > Products > Screening Compounds P40279 > 2',3'-Didehydro-2',3'-dideoxycytidine
2',3'-Didehydro-2',3'-dideoxycytidine - 7481-88-1

2',3'-Didehydro-2',3'-dideoxycytidine

Catalog Number: EVT-314058
CAS Number: 7481-88-1
Molecular Formula: C9H11N3O3
Molecular Weight: 209.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2',3'-Didehydro-2',3'-dideoxycytidine (d4C) is a synthetic nucleoside analogue that acts as a potent antiviral agent. [] It belongs to the class of 2',3'-dideoxynucleosides, which are characterized by the absence of a hydroxyl group at both the 2' and 3' positions of the deoxyribose sugar moiety. [] This structural modification is crucial for its antiviral activity, as it interferes with the replication process of certain viruses. d4C is primarily recognized for its activity against the human immunodeficiency virus (HIV), specifically HIV-1. []

    Compound Description: This compound is a pyrimidine nucleoside analog with a chlorine atom at the 5-position of the uracil base and a fluorine atom at the 3'-position of the sugar moiety. It exhibits selective anti-HIV activity. []

    Relevance: The selective anti-HIV activity of 2',3'-Dideoxy-3'-fluoro-5-chlorouridine inspired the synthesis and evaluation of a series of 2',3'-dideoxy-5-chloropyrimidines, including 5-chloro-substituted derivatives of d4C, for their anti-HIV activity. []

3'-Azido-2',3'-dideoxythymidine (AZT)

    Compound Description: Also known as zidovudine, AZT is a nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS. []

    Relevance: While structurally different from 2',3'-Didehydro-2',3'-dideoxycytidine (d4C), AZT's mechanism of action as an anti-HIV agent provides a comparative context. X-ray analysis showed that the conformation of 2',3'-Dideoxy-3'-fluoro-5-chlorouridine, a related compound to d4C, did not closely resemble that of AZT. []

2',3'-Dideoxy-5-chloropyrimidines

    Compound Description: This group encompasses a series of eight synthetic compounds where a chlorine atom is introduced at the C-5 position of the pyrimidine base of various 2',3'-dideoxynucleoside analogs. []

    Relevance: This group directly relates to efforts to enhance the antiviral profile of d4C. The introduction of a chlorine atom, as seen in these compounds, was explored to improve the selectivity index of d4C by potentially decreasing cytotoxicity while retaining anti-HIV activity. []

2',3'-Dideoxycytidine (ddC)

    Compound Description: ddC, also known as zalcitabine, is another nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. [, ]

    Relevance: ddC is the parent compound of d4C, differing only by the presence of the 2',3'-double bond in d4C. This structural modification in d4C, leading to a more rigid structure, is significant in its antiviral activity and is a central point of investigation in the synthesis and evaluation of various d4C analogs. [, ]

3'-Fluoro-2',3'-dideoxycytidine (FddCyd)

    Compound Description: FddCyd is a nucleoside analog with a fluorine atom at the 3'-position of the deoxyribose sugar. []

    Relevance: FddCyd serves as a base structure for exploring modifications that enhance its antiviral activity. The addition of a chlorine atom at the 5-position of the cytosine base, resulting in 5-chloro-3'-fluoro-2',3'-dideoxycytidine (FddClCyd), leads to a compound with potent anti-HIV activity, highlighting the impact of halogen substitutions on the biological activity of these nucleosides. []

3'-Azido-2',3'-dideoxycytidine (AzddCyd)

    Compound Description: AzddCyd is a nucleoside analog with an azido group at the 3'-position of the deoxyribose sugar. []

    Relevance: Similar to FddCyd, AzddCyd is a foundational structure for developing more potent anti-HIV agents. Substituting a chlorine atom at the 5-position of the cytosine base yields 5-chloro-3'-azido-2',3'-dideoxycytidine (AzddClCyd), which demonstrates potent anti-HIV activity, further emphasizing the importance of structural modifications in these nucleoside analogs. []

L-3'-Fluoro-2',3'-didehydro-2',3'-dideoxycytidine

    Compound Description: This is the L-enantiomer of d4C with a fluorine atom substituted at the 3'-position of the sugar. []

    Relevance: This compound exhibited potent antiviral activity against HIV-1, demonstrating the potential of L-nucleosides as anti-HIV agents. []

L-3'-Fluoro-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine

    Compound Description: This L-nucleoside analog combines the 2',3'-didehydro-2',3'-dideoxy structure of d4C with a fluorine substitution at both the 3'-position of the sugar and the 5-position of the cytosine base. []

    Relevance: This compound showed even greater potency against HIV-1 than L-3'-Fluoro-2',3'-didehydro-2',3'-dideoxycytidine, suggesting that combining fluorine substitutions in both the base and sugar can significantly enhance antiviral activity. []

2',3'-Didehydro-2',3'-dideoxythymidine (d4T)

    Compound Description: Also known as stavudine, d4T is another nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. []

    Relevance: d4T is structurally very similar to d4C, with the key difference being the presence of thymine as the base instead of cytosine. This comparison is often made to understand the structure-activity relationship of these molecules and how the base moiety influences their interaction with target enzymes. []

2'-C-cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine (CNDAC)

    Compound Description: CNDAC is a cytidine analog with a cyano group at the 2'-position of the sugar moiety, designed as a potential DNA-strand-breaking agent. It exhibits potent antitumor activity. [, ]

2'-C-cyano-2',3'-didehydro-2',3'-dideoxycytidine (ddCNC)

    Compound Description: ddCNC is a metabolite of CNDAC and is a de facto DNA chain terminator, generated by the cleavage of the 3'-phosphodiester bond after CNDAC incorporation into DNA. [, ]

    Relevance: While structurally similar to d4C, ddCNC's formation and its role as a chain terminator are directly tied to the unique mechanism of action of its parent compound, CNDAC. The presence of the 2'-cyano group in ddCNC, inherited from CNDAC, distinguishes its mechanism of chain termination from that of d4C. This comparison underscores the importance of specific structural motifs in dictating the biological activity of nucleoside analogs. [, ]

N4-palmitoyl derivative of CNDAC (CS-682)

    Compound Description: CS-682 is a prodrug of CNDAC, designed to improve the oral bioavailability of CNDAC. []

    Relevance: The development of CS-682 highlights the importance of optimizing the pharmacokinetic properties of nucleoside analogs like CNDAC and, by extension, d4C, for improved therapeutic efficacy. []

    Compound Description: This is the β-l-enantiomer of d4C with a fluorine atom substituted at the 3′-position of the sugar. It exhibits potent antiretroviral activity against both wild-type and lamivudine-resistant HIV-1, and against HBV. []

    Relevance: l-3′-Fd4C showcases how subtle stereochemical changes, in this case, the change in enantiomeric configuration, can dramatically impact the biological activity of nucleoside analogs like d4C. The increased potency of l-3′-Fd4C against wild-type and drug-resistant HIV-1 highlights the potential of l-nucleosides as valuable therapeutic agents. []

4′-Thia-2′,3′-didehydro-2′,3′-dideoxycytidine Analogs

    Compound Description: This class of compounds is characterized by the replacement of the oxygen atom in the sugar ring of d4C with a sulfur atom at the 4'-position. []

    Relevance: This modification represents an effort to explore the structure-activity relationship of d4C further and discover analogs with improved antiviral profiles. While some of these analogs exhibited potent activity against wild-type HIV-1, their efficacy was significantly reduced against lamivudine-resistant strains, highlighting the complexities of drug resistance. []

3′-Fluoro-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine (Compound 2a)

    Compound Description: This compound is a modified d4C analog featuring fluorine substitutions at both the 3'-position of the sugar and the 5-position of the cytosine base. []

    Relevance: This analog's significantly reduced activity against both wild-type and lamivudine-resistant HIV-1, compared to d4C and 5-fluoro-d4C, underscores the delicate balance of structural features necessary for potent antiviral activity. The presence of the 3'-fluorine, while potentially beneficial in some contexts, appears to disrupt crucial interactions with the viral target in this specific case. []

Source and Classification

The compound is synthesized through various chemical methods and has been studied extensively for its potential in treating viral infections, particularly HIV. Its classification as a dideoxynucleoside places it within a group of compounds that have shown significant antiviral activity, leading to its use in therapeutic applications.

Synthesis Analysis

The synthesis of 2',3'-didehydro-2',3'-dideoxycytidine involves several steps, typically starting from cytidine or its derivatives. One common method includes the following stages:

  1. Protection of Functional Groups: The hydroxyl groups on the nucleoside are often protected to prevent unwanted reactions during synthesis.
  2. Formation of Didehydro Derivative: The compound is synthesized by removing specific hydrogen atoms to form the didehydro structure. This can be achieved through various chemical reactions, including the use of reagents like lithium triethylborohydride.
  3. Deprotection: After forming the desired structure, protecting groups are removed to yield the final product.

For example, one method described involves the reaction of 5'-protected nucleosides with telluride dianion, leading to didehydro derivatives with high yields .

Molecular Structure Analysis

The molecular structure of 2',3'-didehydro-2',3'-dideoxycytidine features a ribose sugar modified to lack hydroxyl groups at the 2' and 3' positions. The key structural characteristics include:

  • Sugar Moiety: The ribose sugar is in a furanose form, which is essential for its biological activity.
  • Base: The base is cytosine, which is attached to the sugar moiety via a glycosidic bond.
  • Configuration: The compound exhibits specific stereochemistry that is crucial for its interaction with viral enzymes.

X-ray crystallography studies have provided insights into the precise arrangement of atoms within the molecule, revealing that it has two molecules in the asymmetric unit with distinct conformations .

Chemical Reactions Analysis

2',3'-Didehydro-2',3'-dideoxycytidine can participate in various chemical reactions typical for nucleosides. These include:

  1. Phosphorylation: The compound can be phosphorylated to form nucleotide analogs, which are critical for their incorporation into viral DNA.
  2. Hydrolysis: Under certain conditions, it may undergo hydrolysis, but this process is generally unfavorable due to the stability imparted by the dideoxy modifications.
  3. Reductive Reactions: It can participate in reductive processes, such as those involving zinc dust or other reducing agents to modify its structure further.

These reactions are vital for both understanding its chemical behavior and developing derivatives with enhanced properties .

Mechanism of Action

The mechanism of action of 2',3'-didehydro-2',3'-dideoxycytidine primarily involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator because:

  • The absence of the 3' hydroxyl group prevents further elongation of the DNA strand.
  • This effectively halts viral replication, making it a potent antiviral agent against HIV.

Studies have shown that while it retains significant anti-HIV activity, modifications can impact both efficacy and cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2',3'-didehydro-2',3'-dideoxycytidine include:

  • Molecular Weight: Approximately 227.24 g/mol.
  • Solubility: It is soluble in water and common organic solvents, facilitating its use in pharmaceutical formulations.
  • Stability: Generally stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to light.

These properties are essential for its formulation as a therapeutic agent and influence its pharmacokinetic profile .

Applications

The primary application of 2',3'-didehydro-2',3'-dideoxycytidine lies in its use as an antiviral medication. Key applications include:

  1. Antiviral Therapy: It has been used in clinical settings for treating HIV infections, often as part of combination therapy regimens.
  2. Research Tool: The compound serves as a valuable tool in molecular biology research for studying viral replication mechanisms and developing new antiviral strategies.
  3. Development of Analogues: Ongoing research aims to develop modified versions that may enhance efficacy or reduce toxicity compared to existing medications.

Properties

CAS Number

7481-88-1

Product Name

2',3'-Didehydro-2',3'-dideoxycytidine

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one

Molecular Formula

C9H11N3O3

Molecular Weight

209.2 g/mol

InChI

InChI=1S/C9H11N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h1-4,6,8,13H,5H2,(H2,10,11,14)/t6-,8+/m0/s1

InChI Key

OOBICGOWICFMIX-POYBYMJQSA-N

SMILES

C1=CC(OC1CO)N2C=CC(=NC2=O)N

Synonyms

2’,3’-Didehydro-2’,3’-dideoxycytidine; 1-(2,3-Dideoxy-β-D-glycero-pent-2-enofuranosyl)cytosine; 2’,3’-Dideoxycytidin-2’-ene; 2’,3’-Dideoxy-2’-Cytidinene; D 4C; USP Zalcitabine Related Compound A

Canonical SMILES

C1=CC(OC1CO)N2C=CC(=NC2=O)N

Isomeric SMILES

C1=C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.